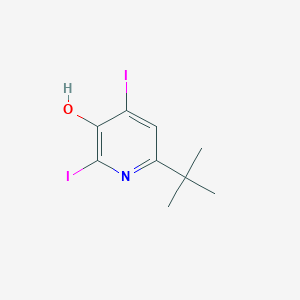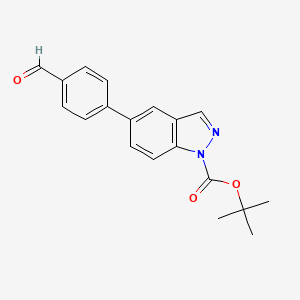
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position, a methylphenyl group at the 6-position, and a nitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile typically involves the reaction of 3-chloro-6-methylpyridazine with appropriate reagents to introduce the nitrile and methylphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反应分析
Types of Reactions
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
作用机制
The mechanism of action of 3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-chloro-6-methylpyridazine: This compound is structurally similar but lacks the nitrile and methylphenyl groups.
6-(3-methylphenyl)pyridazine: This compound has the methylphenyl group but lacks the chlorine and nitrile groups.
4-cyanopyridazine: This compound has the nitrile group but lacks the chlorine and methylphenyl groups.
Uniqueness
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties
属性
CAS 编号 |
1449133-08-7 |
|---|---|
分子式 |
C12H8ClN3 |
分子量 |
229.66 g/mol |
IUPAC 名称 |
3-chloro-6-(3-methylphenyl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-3-2-4-9(5-8)11-6-10(7-14)12(13)16-15-11/h2-6H,1H3 |
InChI 键 |
SKIJHNXWVLGTGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)





![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)



![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)

